molecular formula C24H16N4O7S B2890337 N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide CAS No. 1115892-83-5

N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide

Cat. No. B2890337
CAS RN: 1115892-83-5
M. Wt: 504.47
InChI Key: JBQJGYNOGMGDAQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclopentyl group, a benzothiazepin ring, and a propanamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the benzothiazepin ring. This ring system is composed of two fused rings, one of which contains a sulfur atom and a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Discovery of Potent Farnesyltransferase Inhibitors : Continuing structure-activity studies on 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine farnesyltransferase inhibitors identified compounds with potent antitumor activity, demonstrating the relevance of sulfonyl and benzothiazepine derivatives in cancer research (Hunt et al., 2000).

Solution-phase Synthesis of Hindered Tetrapeptides : Research involving Bts-protected amino acid chlorides for synthesizing hindered tetrapeptide subunits showcases the importance of sulfonyl groups in peptide chemistry, relevant for developing therapeutic peptides (Vedejs & Kongkittingam, 2000).

Chiral Fluorinating Agents : The synthesis of chiral fluorinating agents using benzosultam structures highlights the utility of benzothiazepine and sulfonyl functionalities in the creation of enantioselective catalysts and reagents (Sun, Liu, & Tang, 2008).

Biological Applications

Insecticidal Activity : Sulfoxaflor, a novel insecticide targeting sap-feeding pests, showcases the potential of sulfonyl-containing compounds for agricultural applications. It highlights the broad-spectrum efficacy against various insect pests without cross-resistance issues seen with other classes (Zhu et al., 2011).

Antimicrobial Activity : Studies on the synthesis and antimicrobial evaluation of sulfonamide derivatives, including benzodiazepines, indicate the potential of these compounds in combating bacterial and fungal pathogens affecting agricultural crops (Vinaya et al., 2009).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target it interacts with. Without more information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific information on this compound, it’s hard to provide detailed safety and hazard information. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O7S/c29-23-15-7-19-20(34-12-33-19)8-16(15)25-24(28(23)9-14-2-1-5-30-14)36-10-21-26-22(27-35-21)13-3-4-17-18(6-13)32-11-31-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJGYNOGMGDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC6=C(C=C5C(=O)N4CC7=CC=CO7)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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